[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1065484-43-6) is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at the 3-position and a piperidine ring linked via a carbamic acid tert-butyl ester moiety. Its molecular formula is C₁₉H₂₆N₄O₃, with a molecular weight of 358.44 g/mol . The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability and modulating physicochemical properties.
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)26-18(24)20-13-8-7-11-23(12-13)16-17(25-4)22-15-10-6-5-9-14(15)21-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNUOKRHWNGMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671400 | |
| Record name | tert-Butyl [1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-43-6 | |
| Record name | tert-Butyl [1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, with the CAS number 1065484-43-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, case studies, and detailed research findings.
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.44 g/mol
- CAS Number : 1065484-43-6
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, primarily focusing on its interaction with biological systems:
- Enzyme Inhibition : Studies suggest that derivatives of carbamic acids, including this compound, can inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .
- G Protein-Coupled Receptor Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Compounds with similar structures have been reported to influence GPCR signaling pathways significantly .
- Neuroprotective Effects : Some studies have indicated that quinoxaline derivatives possess neuroprotective properties, potentially making this compound relevant in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Study 1: Neuroprotective Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated the neuroprotective effects of quinoxaline derivatives. The findings indicated that certain modifications to the quinoxaline structure enhanced the ability to protect neuronal cells from apoptosis induced by oxidative stress . The study highlighted the importance of the methoxy group in enhancing bioactivity.
Study 2: Anti-inflammatory Properties
Another research article explored the anti-inflammatory properties of carbamate derivatives. It was found that these compounds could reduce pro-inflammatory cytokines in vitro and in vivo models, suggesting a potential therapeutic application for inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1065484-43-6) is a synthetic organic molecule that has garnered attention for its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. This article will explore its scientific research applications, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 358.44 g/mol. The structure features a quinoxaline moiety linked to a piperidine ring through a carbamic acid tert-butyl ester group, which contributes to its biological activity and solubility characteristics.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives possess significant anticancer properties. The incorporation of the methoxy group and piperidine ring in this compound enhances its interaction with biological targets associated with cancer cell proliferation and survival. For instance, research has demonstrated that similar compounds can inhibit specific kinases involved in tumor growth, suggesting that [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester may exhibit similar effects.
Neurological Disorders
The piperidine component of this compound is known for its neuroactive properties. Studies have explored the role of piperidine derivatives in treating neurological disorders such as depression and anxiety. The unique combination of the quinoxaline structure may enhance the central nervous system penetration and efficacy of this compound, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Properties
Quinoxaline derivatives have also been reported to possess antimicrobial activity against various pathogens. The activity of [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester against bacterial strains could be explored, particularly in the context of antibiotic resistance, where novel compounds are urgently needed.
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Table: Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Quinoxaline Core
The quinoxaline scaffold is a common structural motif in medicinal chemistry. Substitutions on this core significantly influence electronic, steric, and pharmacokinetic properties.
Key Findings :
- In contrast, chloro substituents increase electrophilicity, favoring covalent interactions .
- Steric Considerations: The oxymethyl linker in the chloro analog introduces flexibility but may reduce membrane permeability compared to direct piperidine-quinoxaline linkages .
Variations in the Piperidine-Carbamate System
The piperidine-carbamate moiety is critical for solubility and metabolic stability.
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
